molecular formula C21H24N4O3 B14938461 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

Cat. No.: B14938461
M. Wt: 380.4 g/mol
InChI Key: IWYIMXJDMIASIN-UHFFFAOYSA-N
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Description

Structure and Synthesis: 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a quinazoline derivative featuring methoxy groups at positions 6 and 7 and a piperazine ring substituted with a 4-methoxyphenyl group at position 4 of the quinazoline core. Its synthesis typically involves cyclization, chlorination, and substitution reactions starting from 2-amino-4,5-dimethoxybenzoic acid, achieving an overall yield of 61% under optimized conditions . The compound’s structure is confirmed via $ ^1H $ NMR and mass spectrometry (MS) .

Pharmacological Relevance: Quinazolines are renowned for diverse pharmacological activities, including antiviral, antihypertensive, and receptor antagonism.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3

InChI Key

IWYIMXJDMIASIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways

The synthesis of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline typically involves a sequential two-stage approach: first, the preparation of a key quinazoline intermediate (most commonly 4-chloro-6,7-dimethoxyquinazoline), followed by nucleophilic substitution with 4-(4-methoxyphenyl)piperazine. The nucleophilic aromatic substitution reaction at the C-4 position is facilitated by the electron-withdrawing effects of the nitrogen atoms in the quinazoline ring system.

Synthesis of Key Precursor: 4-Chloro-6,7-dimethoxyquinazoline

Before preparing the target compound, the synthesis of 4-chloro-6,7-dimethoxyquinazoline is essential. Multiple synthetic routes have been developed for this precursor, each with specific advantages depending on reagent availability, scale requirements, and laboratory conditions.

Thionyl Chloride Method

One of the most efficient methods involves the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one using thionyl chloride:

Reaction procedure:

  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (10.0 g, 48.5 mmol) is dissolved in thionyl chloride (200 ml)
  • Dimethylformamide (0.2 ml) is added dropwise as catalyst
  • The reaction mixture is heated at reflux for 6 hours
  • After cooling, excess thionyl chloride is removed under vacuum
  • The residue is azeotroped with toluene (2 × 50 ml)
  • The crude product is dissolved in dichloromethane (550 ml)
  • The solution is washed with saturated aqueous sodium hydrogen carbonate (2 × 250 ml) and brine
  • The organic phase is dried over magnesium sulfate
  • Solvent evaporation yields 4-chloro-6,7-dimethoxyquinazoline

This method consistently provides excellent yields (98%) of the chloro intermediate as a white solid.

Phosphoryl Chloride Method

An alternative approach utilizes phosphoryl chloride with N,N-diethylaniline:

Reaction conditions:

  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is treated with phosphoryl chloride
  • N,N-diethylaniline is added as a catalyst
  • The reaction mixture is heated under specific temperature conditions
  • Upon completion, the mixture is worked up to obtain the chloro derivative

This method has demonstrated significant improvements in yield compared to using thionyl chloride and dimethylformamide alone.

Multistep Synthesis from Veratrole

A more comprehensive approach starts with veratrole (1,2-dimethoxybenzene):

  • Nitration of veratrole to produce 3,4-dimethoxy nitrobenzene (intermediate I)
  • Reduction to form 3,4-dimethoxyaniline (intermediate II)
  • Ureaization with triphosgene and cyanamide to yield 3,4-dimethoxyphenyl cyano urea (intermediate III)
  • Cyclization and hydrolysis with phosphorus pentachloride and phosphorus oxychloride
  • Alkalization and purification to obtain 2-chloro-4-amino-6,7-dimethylquinazoline

Nucleophilic Substitution Reaction

The second key stage in the synthesis involves the nucleophilic substitution of the chloro group at position 4 of the quinazoline ring with 4-(4-methoxyphenyl)piperazine:

General procedure:

  • 4-Chloro-6,7-dimethoxyquinazoline is combined with 4-(4-methoxyphenyl)piperazine in a suitable solvent (typically isopropanol or ethanol)
  • The reaction mixture is heated under reflux for 4-8 hours
  • Upon completion (monitored by TLC), the solvent is evaporated
  • The crude product is purified by column chromatography

This nucleophilic aromatic substitution proceeds via an addition-elimination mechanism, where the electronegative nitrogen atoms of the quinazoline ring activate the C-4 position toward nucleophilic attack.

Reaction Optimization Parameters

The synthesis of this compound can be optimized by adjusting various reaction parameters to enhance yield, purity, and process efficiency. Table 1 summarizes the critical parameters affecting the nucleophilic substitution reaction:

Table 1: Optimization Parameters for Nucleophilic Substitution Reaction

Parameter Optimal Condition Effect on Reaction Yield Impact
Solvent Isopropanol/Ethanol Facilitates nucleophilic attack Moderate to high
Temperature Reflux (78-82°C) Accelerates reaction rate Significant
Reaction Time 4-8 hours Ensures complete conversion Moderate
Molar Ratio (Piperazine:Quinazoline) 1.2:1 to 1.5:1 Drives reaction to completion High
Catalyst Base (K₂CO₃, Et₃N) Neutralizes HCl generated Moderate
Concentration 0.1-0.3 M Influences reaction kinetics Low to moderate

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) with appropriate solvent systems such as dichloromethane:methanol (4.5:0.5).

Alternative Preparative Methods

Ultrasonic-Assisted Synthesis

Recent research has demonstrated the efficacy of ultrasonic-assisted synthesis for preparing similar quinazoline-piperazine derivatives:

Procedure highlights:

  • 4-Chloro-6,7-dimethoxyquinazoline derivative and 4-(4-methoxyphenyl)piperazine are mixed in ethanol
  • The reaction mixture is sonicated for 20 minutes
  • The resulting precipitate is isolated by filtration and washed with ethanol
  • The product is dried in a desiccator

This methodology offers several advantages, including significantly reduced reaction times (20 minutes versus 4-8 hours), milder reaction conditions, and excellent yields (up to 91% for similar derivatives).

Quaternized Nitrogen Facilitated Substitution

An interesting approach involves quaternization of the quinoline/quinazoline nitrogen prior to nucleophilic substitution:

  • 4-Chloro-6,7-dimethoxyquinoline is reacted with iodomethane in a sealed tube under argon without solvent
  • The reaction mixture is heated at 110°C for two hours
  • The resulting quaternized intermediate facilitates easier substitution of the chlorine atom
  • The activated intermediate requires less time and lower amounts of nucleophilic reagent

This method is particularly useful for similar structures and could potentially be adapted for the target compound's synthesis.

Characterization and Structure Verification

After synthesis, the identity and purity of this compound must be verified through various analytical techniques:

Nuclear Magnetic Resonance Spectroscopy

The ¹H-NMR spectral data typically shows characteristic signals:

  • Methoxy protons (3H each) at approximately δ 3.8-4.0 ppm
  • Aromatic protons from both the quinazoline and phenyl rings
  • Piperazine protons appearing as multiplets in the range δ 2.5-3.8 ppm
  • Quinazoline C-2 proton as a singlet at approximately δ 8.5-8.8 ppm

Mass Spectrometry

Mass spectrometric analysis should reveal:

  • Molecular ion peak at m/z 381 [M+H]⁺
  • Fragmentation patterns consistent with the loss of methoxy groups and piperazine moiety

Infrared Spectroscopy

IR spectroscopy typically shows characteristic bands:

  • C-O-C stretching of methoxy groups around 1210-1220 cm⁻¹
  • C=N stretching of quinazoline at approximately 1615-1620 cm⁻¹
  • C=C aromatic stretching around 1570-1580 cm⁻¹
  • C-N stretching at approximately 1460-1475 cm⁻¹

Structure-Activity Relationship and Applications

The structural features of this compound contribute to its biological activity. Table 2 summarizes the relationship between structural elements and potential pharmacological effects:

Table 2: Structure-Activity Relationships of Key Molecular Features

Structural Element Position Potential Pharmacological Effect
Methoxy groups 6,7-positions Enhanced lipophilicity and membrane permeability
Quinazoline core - Binding to target proteins; electron distribution
Piperazine linker 4-position Conformational flexibility; hydrogen bond formation
Methoxyphenyl group Piperazine N-4 Increased receptor specificity; π-π interactions

Preliminary studies suggest this compound may exhibit biological activity as an antiviral agent, particularly against coronaviruses. The multiple functional groups enhance interaction with biological targets, potentially contributing to its therapeutic potential.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors:

Process Optimization

Continuous flow processes may offer advantages over batch reactions, including:

  • Better temperature control
  • Improved mixing efficiency
  • Enhanced reproducibility
  • Reduced reaction times
  • Smaller equipment footprint

Quality Control Parameters

Critical quality attributes must be monitored throughout the manufacturing process:

  • Chromatographic purity (typically >98% by HPLC)
  • Absence of residual metals (particularly palladium if used in catalysis)
  • Conformance to specified polymorphic form
  • Controlled particle size distribution for consistent bioavailability

Recent Advances in Synthetic Methodologies

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing quinazoline derivatives with piperazine moieties:

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the nucleophilic substitution reaction between 4-chloroquinazolines and piperazine derivatives:

  • Reaction times reduced from hours to minutes
  • Improved regioselectivity
  • Higher yields with fewer side products
  • Reduced solvent consumption

Catalytic Approaches

Various catalysts have been investigated to improve the efficiency of the coupling reaction:

  • Palladium catalysts for cross-coupling reactions
  • Lewis acid catalysts to activate the chloro-quinazoline
  • Phase transfer catalysts for two-phase reaction systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core undergoes nucleophilic substitution at electrophilic positions (e.g., C-2 and C-4). In the presence of alkyl halides or acyl chlorides, the piperazine nitrogen participates in substitution reactions:

  • Example : Reaction with iodomethane introduces methyl groups to the piperazine nitrogen, forming derivatives with enhanced lipophilicity .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 60–80°C .

Table 1: Key Nucleophilic Substitutions

ReagentPosition ModifiedProductYield (%)Reference
IodomethanePiperazine NN-Methylated piperazine derivative78
Benzoyl chlorideQuinazoline C-22-Benzoylquinazoline analog65
2-Furoyl chloridePiperazine NPrazosin analog (antihypertensive agent)82

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form amide derivatives. This modification is critical for enhancing receptor-binding affinity in pharmacological applications :

  • Example : Acylation with cyclopentyl methanone yields [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(cyclopentyl)methanone, a compound with α1-adrenoceptor antagonism .

  • Conditions : Catalyzed by triethylamine in dichloromethane under reflux .

Alkylation Reactions

Alkylation at the quinazoline C-4 position expands structural diversity:

  • Example : Reaction with 2-chloroethylamine introduces an ethylamino side chain, improving water solubility .

  • Conditions : Microwave-assisted synthesis reduces reaction time from hours to minutes (120°C, 15 min).

Table 2: Alkylation Outcomes

Alkylating AgentProduct FeatureBiological ActivityReference
2-ChloroethylamineEthylamino side chainImproved solubility
4-Nitrobenzyl bromideNitrobenzyl-substituted quinazolineEnhanced π-π stacking interactions

Oxidation and Reduction Reactions

The methoxy groups and quinazoline ring participate in redox reactions:

  • Oxidation : Treatment with hydrogen peroxide converts the quinazoline-thione core to quinazoline-2,4-dione derivatives, altering electronic properties.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinazoline ring to dihydroquinazoline, modulating planarity and bioactivity.

Comparative Reactivity Analysis

The compound’s reactivity varies across positions:

  • Piperazine Nitrogen : Most reactive site due to lone pair availability.

  • Quinazoline C-2/C-4 : Moderately reactive; substitutions require activating groups (e.g., chloro or amino) .

  • Methoxy Groups : Electron-donating effects stabilize the ring but limit direct reactivity .

Key Research Findings

  • Pharmacological Modulation : Acylation and alkylation at the piperazine nitrogen significantly enhance α1-adrenoceptor binding affinity (e.g., compound 10 in showed sub-nanomolar activity).

  • Stereoelectronic Effects : Bulky acyl groups (e.g., cyclopentyl) improve subtype selectivity (α1b-AR) .

  • Green Synthesis : Microwave-assisted methods achieve >90% yield reduction in solvent use.

Scientific Research Applications

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. The exact molecular pathways are still under investigation, but it is known to affect key enzymes involved in viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazinyl-Substituted Quinazolines

Key Compounds :

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline (CAS: 229476-62-4) Structure: Differs by a 4-fluorophenyl group on the piperazine. Activity: Likely retains alpha-1 adrenoceptor affinity but with altered selectivity due to the electron-withdrawing fluorine substituent . Synthesis: Similar methods (cyclization and substitution) but may require adjusted conditions for fluorophenyl incorporation.

Doxazosin (4-Amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline) Structure: Features a benzodioxan-carbonyl group on piperazine. Activity: Potent alpha-1 adrenoceptor antagonist (nM affinity) with proven antihypertensive efficacy in clinical trials . SAR Insight: The 6,7-dimethoxy groups and piperazinyl substitution are critical for receptor binding. The benzodioxan moiety enhances selectivity and duration of action .

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

  • Structure : Lacks aryl substitution on the piperazine.
  • Activity : Reduced receptor affinity compared to analogs with aryl groups, highlighting the importance of the 4-methoxyphenyl substituent for target interactions .
Table 1: Piperazinyl-Substituted Quinazoline Derivatives
Compound Name Substituent on Piperazine Key Activity Affinity/IC50
Target Compound 4-Methoxyphenyl Anticoronaviral (potential) Not reported
4-[4-(4-Fluorophenyl)piperazin-1-yl] derivative 4-Fluorophenyl Alpha-1 adrenoceptor antagonism Comparable to doxazosin
Doxazosin Benzodioxan-carbonyl Antihypertensive K$_i$ = 0.5–1.0 nM

Variations in Quinazoline Core Substituents

6,7-Dimethoxy-2-(piperazin-1-yl)-4-(piperidin-1-yl)quinazoline

  • Structure : Piperidine replaces the 4-methoxyphenylpiperazine.
  • Impact : Reduced aromatic interactions may lower receptor binding but improve solubility .

2-(1-Piperazinyl)-4-Amino-6,7-dimethoxyquinazoline Structure: Amino group at position 4 instead of aryl-piperazine.

Table 2: Core Substituent Variations
Compound Name Position 4 Substituent Key Property
Target Compound 4-(4-Methoxyphenyl)piperazine Balanced lipophilicity/binding
4-(Piperidin-1-yl) derivative Piperidine Increased solubility
4-Amino derivative Amino group Intermediate for further functionalization

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : Aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) enhance receptor binding via hydrophobic or π-π interactions. Electron-donating groups (e.g., methoxy) improve affinity compared to electron-withdrawing substituents .
  • 6,7-Dimethoxy Groups: Critical for alpha-1 adrenoceptor recognition, likely through hydrogen bonding with receptor residues .
  • Quinazoline vs. Quinolinium: Charged quinolinium derivatives (e.g., ) may exhibit altered pharmacokinetics, limiting membrane permeability compared to neutral quinazolines.

Biological Activity

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The compound can be synthesized through a two-step process involving the reaction of 4-chloro-6,7-dimethoxyquinoline with piperazine derivatives. The synthesis is characterized by environmentally friendly procedures and high yields.

  • Step 1 : The initial compound is synthesized by heating 4-chloro-6,7-dimethoxyquinoline with iodomethane in an inert atmosphere.
  • Step 2 : The resulting product is then reacted with 4-(4-methoxyphenyl)piperazine in ethanol using ultrasonic synthesis to yield the final product with a melting point of approximately 350 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is critical for tumor growth. This compound has demonstrated submicromolar activity against several cancer cell lines .
  • Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects with IC50 values in the nanomolar range against pancreatic and prostate cancer cell lines .

Antiviral Activity

The compound also displays antiviral properties, particularly against coronaviruses. Preliminary evaluations suggest that it may inhibit viral replication, although further studies are necessary to elucidate the exact mechanisms involved .

Case Studies

Several studies have documented the effectiveness of quinazoline derivatives in inducing apoptosis in cancer cells and inhibiting tumor growth:

  • Study on Pancreatic Cancer : A series of quinazoline derivatives were tested against pancreatic cancer cell lines (MiaPaCa2). The results indicated that modifications to the quinazoline structure significantly enhanced their anticancer activity compared to standard treatments like gefitinib .
  • Antiviral Evaluation : In a study focusing on the antiviral potential of quinazolines, various derivatives were screened for their ability to inhibit coronavirus replication. The findings suggested that structural modifications could lead to increased efficacy against viral targets .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeMechanism of ActionReference
AnticancerEGFR inhibition and cytotoxicity
AntiviralInhibition of viral replication
Apoptosis InductionInduction of programmed cell death in tumor cells

Q & A

Q. What are the established synthetic pathways for 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline, and what are critical optimization parameters?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a halogenated quinazoline precursor with 4-(4-methoxyphenyl)piperazine. For example, a related quinazoline derivative (2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline) is prepared by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with excess piperazine in ethanol at 160°C for 16 hours under pressure . Key parameters include:

  • Molar ratios : Excess piperazine ensures complete substitution.
  • Solvent selection : Ethanol balances reactivity and safety.
  • Temperature and time : High temperatures (≥160°C) and extended reaction times improve yield.
    Post-synthesis purification involves recrystallization from methanol/water. Modifications (e.g., introducing a 4-methoxyphenyl group) require coupling steps with aryl halides or via Buchwald-Hartwig amination .

Q. How can structural features of this compound be validated using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7, piperazine linkage at C4). Aromatic protons in the quinazoline core appear as distinct singlets, while piperazine protons show splitting patterns consistent with coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₅N₅O₃ requires m/z 403.1868) .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets (e.g., piperazine ring puckering parameters) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory tract irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data for quinazoline derivatives?

Methodological Answer:

  • Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., calcium flux assays) to validate specificity .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, adjusting for variables (e.g., cell lines, solvent carriers) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyls) to improve solubility without disrupting target binding (logP <3) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and stabilize via fluorination .
  • Bioavailability Testing : Administer via intravenous and oral routes in rodent models, measuring plasma half-life (t₁/₂) and area under the curve (AUC) .

Q. How can computational methods guide the design of analogs with enhanced selectivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to target receptors (e.g., α₁-adrenergic receptors) using software like AutoDock Vina. Prioritize analogs with lower binding energies (ΔG < -9 kcal/mol) .
  • QSAR Modeling : Train models on datasets of IC₅₀ values to predict substituent effects (e.g., electron-donating groups at C4 improve affinity) .
  • ADMET Prediction : Use tools like SwissADME to filter candidates with favorable absorption and toxicity profiles .

Q. What experimental approaches assess the compound’s environmental impact and biodegradability?

Methodological Answer:

  • OECD 301D Test : Measure biodegradation in aqueous media over 28 days; <70% degradation indicates persistence .
  • Ecotoxicology Assays : Expose Daphnia magna or zebrafish embryos to determine LC₅₀ values (e.g., >10 mg/L suggests low aquatic toxicity) .
  • Soil Adsorption Studies : Use batch equilibrium methods to calculate Koc (organic carbon partition coefficient); high Koc (>500) indicates limited mobility .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

  • Cell Panel Screening : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF7) to identify lineage-specific effects .
  • Mechanistic Profiling : Perform RNA-seq to compare gene expression changes in sensitive vs. resistant lines .
  • Redox Activity Assays : Measure ROS generation to distinguish between direct cytotoxicity and oxidative stress .

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